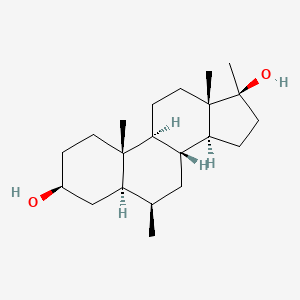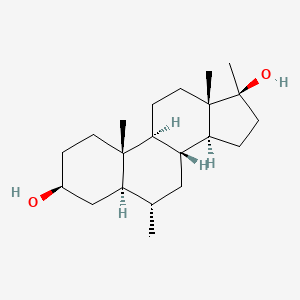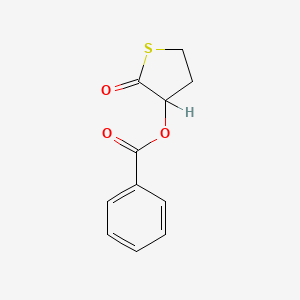
3,5-Dibromo-4-hydroxybenzenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibromol, also known as dibromomethane, is a halomethane with the chemical formula CH₂Br₂. It is a colorless liquid that is slightly soluble in water but highly soluble in organic solvents. Dibromomethane is primarily used as a solvent and in organic synthesis. It is also naturally produced by marine algae and released into the oceans .
Preparation Methods
Dibromomethane can be synthesized through several methods:
-
Commercial Preparation: : It is prepared from dichloromethane via bromochloromethane. The reaction involves the use of bromine and aluminum as a catalyst:
- 6 CH₂Cl₂ + 3 Br₂ + 2 Al → 6 CH₂BrCl + 2 AlCl₃
- CH₂Cl₂ + HBr → CH₂BrCl + HCl The bromochloromethane product can further react to form dibromomethane:
- 6 CH₂BrCl + 3 Br₂ + 2 Al → 6 CH₂Br₂ + 2 AlCl₃
- CH₂BrCl + HBr → CH₂Br₂ + HCl .
-
Laboratory Preparation: : Dibromomethane can be prepared from bromoform using sodium arsenite and sodium hydroxide:
Chemical Reactions Analysis
Dibromomethane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction: Dibromomethane can be oxidized or reduced under specific conditions to form different products.
Bromination: It can be used as a brominating agent in organic synthesis, converting alkenes and alkynes to dibromo compounds.
Scientific Research Applications
Dibromomethane has several applications in scientific research:
Mechanism of Action
The mechanism by which dibromomethane exerts its effects involves its ability to participate in various chemical reactions. It acts as a brominating agent, facilitating the addition of bromine atoms to organic molecules. This property makes it valuable in organic synthesis and other chemical processes .
Comparison with Similar Compounds
Dibromomethane can be compared with other halomethanes such as:
Bromoform (CHBr₃): Similar to dibromomethane but with three bromine atoms.
Tetrabromomethane (CBr₄): Contains four bromine atoms and is used in different applications.
1,1-Dibromoethane (C₂H₄Br₂): Another dibromo compound with different properties and uses.
Dibromomethane is unique due to its specific chemical structure and reactivity, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
4232-99-9 |
|---|---|
Molecular Formula |
C6H4Br2O4S |
Molecular Weight |
331.97 g/mol |
IUPAC Name |
3,5-dibromo-4-hydroxybenzenesulfonic acid |
InChI |
InChI=1S/C6H4Br2O4S/c7-4-1-3(13(10,11)12)2-5(8)6(4)9/h1-2,9H,(H,10,11,12) |
InChI Key |
DMIMZHGXWWCGBD-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1Br)O)Br)S(=O)(=O)O |
Canonical SMILES |
C1=C(C=C(C(=C1Br)O)Br)S(=O)(=O)O |
| 4232-99-9 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methyl-3-[[1-oxo-3-(phenylthio)propyl]amino]benzoic acid methyl ester](/img/structure/B1215044.png)
![2,5-Bis[(iodomercuri)methyl]-p-dioxane](/img/structure/B1215045.png)

![1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B1215047.png)


![3,4-Dihydro-1h-naphtho[1,2-e][1,3]oxazine](/img/structure/B1215050.png)




![(2S)-1-[[(2S)-2-amino-3-phenylpropyl]disulfanyl]-3-phenylpropan-2-amine](/img/structure/B1215058.png)


